![molecular formula C14H12ClF3N4O B2804345 Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- CAS No. 1022960-23-1](/img/structure/B2804345.png)
Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-, is a synthetic organic compound notable for its structure containing both benzamide and pyrimidine moieties
作用機序
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of reactive groups in its structure .
Biochemical Pathways
Given the structural similarity to other benzamide derivatives, it may be involved in pathways related to cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
Based on its chemical structure, it can be predicted that the compound has a boiling point of 5016±500 °C and a density of 1452±006 g/cm3 . These properties may influence its bioavailability and distribution within the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- typically involves the reaction of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine with N,3-dimethylbenzamide under suitable conditions.
Step 1: Preparation of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine by chlorination of 5-(trifluoromethyl)-4-aminopyrimidine.
Step 2: Reaction of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine with N,3-dimethylbenzamide in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods: The industrial production of this compound generally follows similar routes but is scaled up and optimized for cost-efficiency, often involving continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, although specific products depend on reaction parameters.
Substitution Reactions: Due to the presence of the chloropyrimidine moiety, it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and bases like sodium hydroxide for nucleophilic substitution, are commonly employed.
Major Products:
Oxidation Products: Often lead to the formation of corresponding N-oxides.
Reduction Products: Result in the removal of oxygen atoms or introduction of hydrogen.
Substitution Products: Vary based on the substituents introduced.
科学的研究の応用
This compound has numerous applications across several fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential pharmaceutical properties, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials or as a component in various chemical formulations.
類似化合物との比較
Benzamide, N-(2-chloropyridin-4-yl)-
Benzamide, 4-chloro-N-(2-methoxyphenyl)-
4-(Trifluoromethyl)pyrimidine derivatives
That's a deep dive into the world of Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-! What’s your interest in this compound? Are you looking into its scientific applications or just expanding your chemical knowledge?
特性
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O/c1-7-4-3-5-8(12(23)19-2)10(7)21-11-9(14(16,17)18)6-20-13(15)22-11/h3-6H,1-2H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNSMPWVFOKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC)NC2=NC(=NC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide](/img/structure/B2804265.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2804267.png)

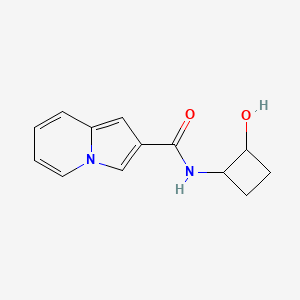
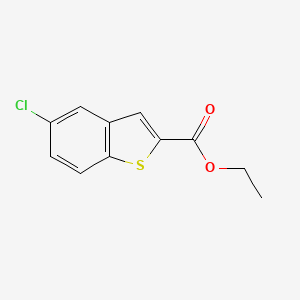
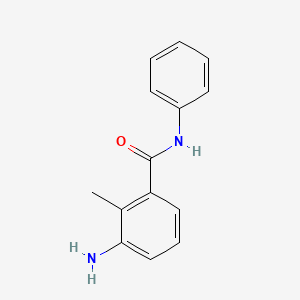
![Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate](/img/structure/B2804276.png)
![4-tert-butyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2804277.png)
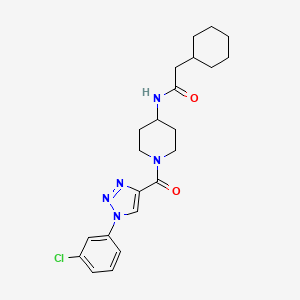
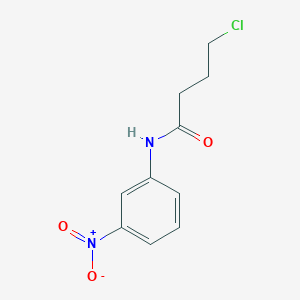
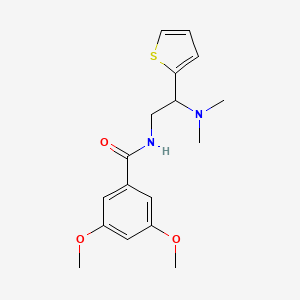
![5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2804283.png)
![[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2804284.png)
